MMP-9/MMP-13 Inhibitor I

Overview

Description

“MMP-9/MMP-13 Inhibitor I” is a cell-permeable inhibitor of matrix metalloproteinases (MMPs) that most potently inhibits MMP-9 and MMP-13 . It less effectively inhibits MMP-1, MMP-3, and MMP-7 . It controls the biological activity of MMP-9/MMP-13 and is primarily used for Protease Inhibitors applications .

Synthesis Analysis

The design and synthesis of MMP-9 inhibitors is a potentially attractive research area . Unfortunately, to date, there is no effective MMP-9 inhibitor that passes the clinical trials and is approved by the FDA . The new MMP-9 inhibitor 1- {4- [ (4-chlorobenzoyl)amino]phenyl}sulfonyl-L-proline, with a theoretical inhibition constant of IC 50 = 4 × 10 5 M, was constructed on the basis of structural requirements for selective inhibitors of gelatinases .

Molecular Structure Analysis

MMP-9, a member of the gelatinase B family, is characterized as one of the most intricate MMPs . The crucial involvement of MMP-9 in extracellular matrix (ECM) remodeling underscores its significant correlation with each stage of cancer pathogenesis and progression .

Chemical Reactions Analysis

MMP-9/MMP-13 Inhibitor I is a potent inhibitor of MMP-9 and MMP-13 . It inhibits MMP-1 and MMP-3 at much higher concentrations .

Physical And Chemical Properties Analysis

MMP-9/MMP-13 Inhibitor I is a solid substance . It is soluble in methanol (1 mg/mL) and DMSO (100 mg/mL) .

Scientific Research Applications

Protease Inhibition

This inhibitor is known for its high potency against MMP-9 and MMP-13, with an IC50 of 900 pM for both enzymes. It also inhibits MMP-1, MMP-3, and MMP-7 at higher concentrations .

Mechanism Study through Computational Methods

Studies have employed molecular docking, quantum mechanical/molecular mechanical calculations, and molecular dynamics simulations to understand the mechanism of MMP-9 inhibition by inhibitors like MMP-9/MMP-13 Inhibitor I .

Mechanism of Action

MMP-9 and MT1-MMP directly regulate angiogenesis, while some studies indicate a role for MMP-2 as well . Tumor angiogenesis and growth is reduced in MMP-2 knockout mice . Recent advances in the development of selective MMP inhibitors have included unique modes of action for inhibiting MMPs implicated in angiogenesis (MMP-2, MMP-9, and MT1-MMP) .

Future Directions

The design and synthesis of MMP-9 inhibitors is a potentially attractive research area . Unfortunately, to date, there is no effective MMP-9 inhibitor that passes the clinical trials and is approved by the FDA . This review primarily focuses on exploring the diverse strategies employed in the design and advancement of MMP-9 inhibitors, along with their anticancer effects and selectivity . Improved methods for high throughput screening and drug design have led to identification of compounds exhibiting high potency, binding affinity, and favorable pharmacokinetic profiles .

properties

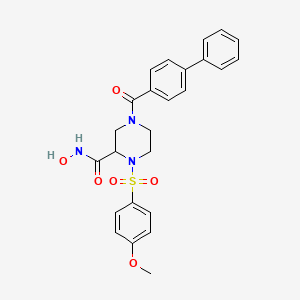

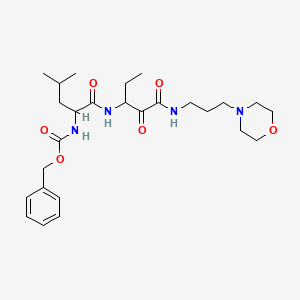

IUPAC Name |

N-hydroxy-1-(4-methoxyphenyl)sulfonyl-4-(4-phenylbenzoyl)piperazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O6S/c1-34-21-11-13-22(14-12-21)35(32,33)28-16-15-27(17-23(28)24(29)26-31)25(30)20-9-7-19(8-10-20)18-5-3-2-4-6-18/h2-14,23,31H,15-17H2,1H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXZZWRQJKQVMKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2C(=O)NO)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

MMP-9/MMP-13 Inhibitor I | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Ethoxyfuro[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1639626.png)

![2-(4-Nitropyrazol-1-yl)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide](/img/structure/B1639639.png)

![2-Bromo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indol-6-one](/img/structure/B1639655.png)